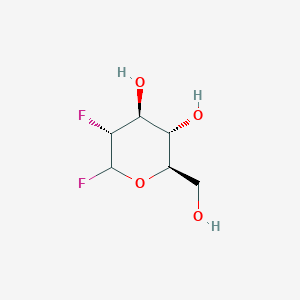

2-Deoxy-2-fluoroglucopyranosyl fluoride

描述

Historical Context of Fluorinated Carbohydrate Analogs in Chemical Biology

The exploration of fluorinated carbohydrates is a field with a rich history, driven by the quest to create modified sugars that can act as biological probes or therapeutic agents. The introduction of fluorine, the most electronegative element, into a carbohydrate scaffold was recognized early on for its potential to dramatically alter the molecule's properties without significantly increasing its size.

One of the landmark achievements in this area was the synthesis of the first dideoxy-difluorinated sugars in 1969, which included 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride (B91410) and its β-D-mannopyranosyl fluoride isomer. nih.gov This pioneering work laid the groundwork for the development of a new class of carbohydrate analogs. Early research was often centered on developing effective synthetic routes to these compounds, such as the reaction of glucals with fluorine (F₂) or trifluoromethyl hypofluorite (B1221730) (CF₃OF). nih.gov

The 1970s saw further progress with the development of reagents like diethylaminosulfur trifluoride (DAST) in 1975, which became a cornerstone in organofluorine chemistry and was quickly applied to the synthesis of fluorinated sugars. nih.gov The synthesis of 2-deoxy-2-fluoroglucose, a closely related and important precursor, was a significant focus of these early synthetic efforts. nih.gov

A pivotal moment in the application of these compounds in chemical biology came in 1988 with a publication describing 2-deoxy-2-fluoro-D-glycosyl fluorides as a new class of specific mechanism-based glycosidase inhibitors. researchgate.netnih.gov This research demonstrated that these compounds could inactivate glycosidases by forming a stable covalent intermediate with the enzyme, effectively "trapping" it. researchgate.netnih.gov This discovery opened the door to their widespread use as tools to study enzyme mechanisms and the effects of glycosylation. The development of electrophilic fluorinating agents in the mid-1980s, such as Selectfluor, further transformed the field by providing milder and more selective methods for fluorination. nih.gov The radiolabeled version, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), first synthesized in the 1970s, has become a cornerstone of medical imaging, particularly in positron emission tomography (PET), highlighting the profound impact of fluorinated sugars. wikipedia.org

Significance of Fluorine Substitution in Glycoconjugate Design for Research Applications

The substitution of a hydroxyl group with fluorine in a carbohydrate, such as in 2-Deoxy-2-fluoroglucopyranosyl fluoride, imparts a range of valuable properties that are exploited in research. These modifications can enhance enzymatic and chemical stability, and alter reactivity and molecular interactions. rsc.orgnumberanalytics.com

Enhanced Stability and Altered Reactivity: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydroxyl (C-OH) bond, which contributes to the increased metabolic stability of fluorinated carbohydrates. numberanalytics.com This stability makes them resistant to degradation by enzymes like glycosidases, which are responsible for breaking down glycosidic bonds. numberanalytics.com Specifically, the introduction of fluorine at the C-2 position can significantly slow down both the formation of the glycosyl-enzyme intermediate and its subsequent hydrolysis by retaining glycosidases. researchgate.net

The high electronegativity of fluorine also has a profound electronic effect, destabilizing the transition states of enzymatic reactions. researchgate.net This electronic destabilization is a key factor in the mechanism-based inhibition of glycosidases by compounds like this compound. The rate of hydrolysis of the resulting 2-deoxy-2-fluoroglycosyl-enzyme intermediate is extremely slow, leading to its accumulation and the effective inactivation of the enzyme. researchgate.netnih.gov

Probing Molecular Interactions: Fluorine's unique properties make it an excellent probe for studying molecular recognition events. Its small size means that it can often replace a hydroxyl group with minimal steric perturbation, allowing researchers to investigate the role of specific hydroxyl groups in protein-carbohydrate binding. bristol.ac.uk Furthermore, the ¹⁹F nucleus is NMR-active, providing a sensitive handle for studying binding events and conformational changes in solution. cdnsciencepub.com While the C-F bond is a poor hydrogen bond acceptor compared to a hydroxyl group, its introduction can influence the local electronic environment and impact interactions with protein residues. rsc.org

Mechanism-Based Glycosidase Inhibition: One of the most significant research applications of this compound is as a mechanism-based inhibitor of glycosidases. These enzymes play crucial roles in a vast array of biological processes, and their inhibitors are valuable tools for both basic research and as potential therapeutic agents. 2-Deoxy-2-fluoro-D-glycosyl fluorides have been shown to inactivate a range of glycosidases with a high degree of specificity. researchgate.netnih.gov The inactivation kinetics often follow a pseudo-first-order process, allowing for the determination of key inhibitory parameters. researchgate.netnih.gov

The following tables present research findings on the inhibition of various glycosidases by this compound and related compounds, demonstrating their potency and specificity.

Inhibition of Glycosidases by 2-Deoxy-2-fluoroglycosyl Fluorides

This table summarizes the inactivation parameters of various glycosidases by their corresponding 2-deoxy-2-fluoro-D-glycosyl fluorides. The data highlights the specificity and efficiency of these compounds as mechanism-based inhibitors.

| Enzyme | Inhibitor | Ki (mM) | ki (min-1) | Reference |

|---|---|---|---|---|

| Agrobacterium faecalis β-glucosidase | 2'-Deoxy-2'-fluorocellobiose | 20 | 0.018 | acs.orgcapes.gov.br |

Specificity of Glycosidase Inhibition

This table illustrates the specificity of inhibition by demonstrating how different 2-deoxy-2-fluoro-D-glycosyl fluorides affect a single enzyme, showcasing that the inhibitory activity is dependent on the enzyme's substrate specificity.

| Enzyme Tested | Inhibitor | Inactivation Observed | Reference |

|---|---|---|---|

| A specific glycosidase (example) | 2-Deoxy-2-fluoro-D-glucopyranosyl fluoride | Yes | researchgate.netnih.gov |

| 2-Deoxy-2-fluoro-D-galactopyranosyl fluoride | No | researchgate.netnih.gov | |

| 2-Deoxy-2-fluoro-D-mannopyranosyl fluoride | No | researchgate.netnih.gov | |

| 2-Deoxy-2-fluoro-D-xylopyranosyl fluoride | No | researchgate.netnih.gov |

Note: The above table is a representative example based on the principle of specificity described in the referenced literature. researchgate.netnih.gov

Structure

3D Structure

属性

分子式 |

C6H10F2O4 |

|---|---|

分子量 |

184.14 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C6H10F2O4/c7-3-5(11)4(10)2(1-9)12-6(3)8/h2-6,9-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |

InChI 键 |

YZRDPODBASCWCK-IVMDWMLBSA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)F)F)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)F)F)O)O)O |

同义词 |

2-deoxy-2-fluoro-beta-D-glucopyranosyl fluoride 2-deoxy-2-fluoroglucopyranosyl fluoride 2-DFGF |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Deoxy 2 Fluoroglucopyranosyl Fluoride and Its Derivatives

Chemoenzymatic Synthetic Approaches to 2-Deoxy-2-fluoroglucopyranosyl Fluoride (B91410)

Chemoenzymatic strategies for synthesizing 2-deoxy-2-fluoroglucopyranosyl fluoride often leverage readily available carbohydrate precursors, employing electrophilic fluorinating agents to introduce the fluorine atom at the C-2 position.

Strategic Use of Glucals and Electrophilic Fluorination Reagents

A primary and effective strategy for the synthesis of 2-deoxy-2-fluoroglycosyl fluorides involves the electrophilic fluorination of glycals, which are cyclic enol ether derivatives of sugars. bohrium.com The double bond in the glucal ring is sufficiently nucleophilic to react with various electrophilic fluorine sources. wikipedia.org A common starting material for this approach is the commercially available 3,4,6-tri-O-acetyl-D-glucal. nih.govnih.gov

The reaction of this protected glucal with elemental fluorine (F₂) was an early method, yielding a mixture of 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride and its β-D-mannopyranosyl fluoride isomer. osti.gov Other reagents like trifluoromethyl hypofluorite (B1221730) (CF₃OF) and xenon difluoride (XeF₂) have also been successfully employed. nih.govacs.org The reaction with CF₃OF on triacetyl-D-glucal produces a mixture of four compounds, including the desired 2-deoxy-2-fluorinated glucosyl and mannosyl fluorides. nih.gov

More modern and safer electrophilic fluorinating agents, often containing a nitrogen-fluorine (N-F) bond, have become prevalent. wikipedia.orgorganicreactions.org Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can react with glycals in the absence of water to directly produce 2-fluorinated glycosyl fluoride derivatives. nih.gov N-Fluorobenzenesulfonimide (NFSI) is another effective N-F reagent for this transformation. wikipedia.orgnih.gov

| Glucal Precursor | Electrophilic Reagent | Key Products | Reference |

|---|---|---|---|

| 3,4,6-tri-O-acetyl-D-glucal | F₂ | 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride & β-D-mannopyranosyl fluoride derivatives | osti.gov |

| 3,4,6-tri-O-acetyl-D-glucal | CF₃OF | Mixture including 2-deoxy-2-fluoroglucosyl and mannosyl fluorides | nih.gov |

| Triacetyl-D-galactal | XeF₂ | α-2-fluorogalactosyl fluoride (major product) | nih.govacs.org |

| Glycals | Selectfluor | 2-fluorinated glycosyl fluoride derivatives | nih.gov |

Stereoselective Control in Fluorination and Glycosylation Reactions

A significant challenge in the fluorination of glucals is controlling the stereochemistry at both the C-1 (anomeric) and C-2 centers. The addition of the electrophilic fluorine reagent across the glucal double bond typically occurs in a syn-addition fashion. nih.govacs.org For instance, the reaction of F₂ with tri-O-acetyl-D-glucal shows a slight preference for addition from the α-face, leading to the gluco-configured compound as the major isomer over the manno-isomer. nih.govacs.org

The stereochemical outcome can be influenced by the structure of the substrate. For example, the fluorination of peracetylated maltal (B1199275) (a disaccharide glucal) with F₂ resulted in decreased facial selectivity compared to the reaction with triacetyl glucal, an effect attributed to the steric influence of the second sugar ring. nih.gov Similarly, when reacting lactal derivatives, the steric hindrance from the second monosaccharide ring can favor the formation of products resulting from β-face attack. acs.org

The choice of fluorinating agent also plays a role. The reaction of triacetyl-D-glucal with CF₃OF exhibits increased facial selectivity towards the gluco products compared to the reaction with F₂. nih.gov Organocatalytic strategies have also been explored to achieve stereoselective fluorination. For example, using Jørgensen catalysts with NFSI on C-glycoside substrates has been shown to provide stereochemically complementary results depending on whether the (R) or (S) catalyst is used. nih.gov The stereochemistry of these reactions is often controlled primarily by the chirality of the catalyst rather than the inherent chirality of the carbohydrate substrate. nih.gov

Radiochemical Synthesis of [¹⁸F]-2-Deoxy-2-fluoroglucopyranosyl Fluoride for Research Probes

The synthesis of the ¹⁸F-labeled version of this compound is of great interest for creating positron emission tomography (PET) probes. The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient radiosynthetic methods. nih.gov

Precursor Design and [¹⁸F]Fluoride Incorporation Strategies

Two main pathways are employed for the synthesis of ¹⁸F-labeled sugars: electrophilic and nucleophilic fluorination. nih.govwikipedia.org

Electrophilic Fluorination: This approach uses gaseous [¹⁸F]F₂ or reagents like [¹⁸F]acetyl hypofluorite. nih.govnih.gov A common precursor for this method is 3,4,6-tri-O-acetyl-D-glucal. nih.govnih.gov The reaction of [¹⁸F]F₂ with this glucal produces a mixture of ¹⁸F-labeled difluoro-glucose and difluoro-mannose derivatives. nih.govnih.gov While historically significant, this method often results in lower specific activity and yields compared to nucleophilic methods. nih.gov

Nucleophilic Fluorination: This is the most widely used method for producing ¹⁸F-labeled glucose derivatives due to higher yields and suitability for automation. nih.gov It involves the displacement of a good leaving group by the [¹⁸F]fluoride anion. The design of the precursor is critical and typically involves a mannose sugar with protecting groups at the C-1, C-3, C-4, and C-6 positions and a leaving group, such as a trifluoromethanesulfonyl (triflate) group, at the C-2 position. nih.govwikipedia.org

The gold standard for producing the related PET tracer [¹⁸F]FDG, and by extension its derivatives, is the nucleophilic substitution on a mannosyl precursor. snmjournals.org The most common precursor is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, often called "mannose triflate". nih.govsnmjournals.orgnih.gov

The synthesis involves several key steps:

[¹⁸F]Fluoride Activation: The cyclotron-produced [¹⁸F]fluoride is typically trapped on an anion exchange cartridge and then eluted. To enhance its nucleophilicity, the [¹⁸F]fluoride is complexed with a cation, usually potassium, which is sequestered by a phase-transfer catalyst like the cryptand Kryptofix 222™ or paired with a large cation like tetrabutylammonium. nih.govwikipedia.orgresearchgate.net The complex is then carefully dried, as water inhibits the reaction. nih.gov

Nucleophilic Substitution: The activated, "naked" [¹⁸F]fluoride is reacted with the mannose triflate precursor in an aprotic solvent like acetonitrile. nih.govnih.gov The fluoride anion attacks the C-2 position, displacing the triflate leaving group in a stereospecific Sₙ2 reaction. wikipedia.org This inversion of stereochemistry at C-2 converts the manno configuration of the precursor to the desired gluco configuration in the product. snmjournals.org

Deprotection: The resulting acetylated ¹⁸F-fluorinated sugar is then subjected to hydrolysis, typically using a base, to remove the acetyl protecting groups and yield the final product. wikipedia.org

This method is highly efficient, with radiochemical yields often reported to be high and synthesis times suitable for clinical production. snmjournals.orgmu-varna.bg

| Strategy | Precursor | Key Reagents | Mechanism | Typical Yield | Reference |

|---|---|---|---|---|---|

| Electrophilic Fluorination | 3,4,6-tri-O-acetyl-D-glucal | [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite | Electrophilic Addition | ~8-24% | nih.govnih.gov |

| Nucleophilic Fluorination | Mannose triflate | [¹⁸F]KF/Kryptofix 222 or [¹⁸F]TBAF | Sₙ2 Substitution | Up to 80% (for related [¹⁸F]FDG) | nih.govsnmjournals.orgsnmjournals.org |

While the mannosyl triflate method is robust, preparing the precursor can be a multi-step process. This has driven research into direct deoxy-radiofluorination methods, which aim to convert a hydroxyl group directly into a C-¹⁸F bond in a single step, bypassing the need to pre-install a leaving group like a triflate. nih.gov

Early deoxyfluorination methods often required a carrier (non-radioactive ¹⁹F) to generate the reactive fluorinating species. nih.gov However, recent advances have focused on "no-carrier-added" approaches. One such strategy involved the development of [¹⁸F]PyFluor, generated from 2-pyridinesulfonyl chloride and [¹⁸F]KF/K₂₂₂, which could then be used to fluorinate a protected glucose derivative. nih.gov Another method utilizes [¹⁸F]CuF₂ generated in situ for the deoxy-radiofluorination of alcohols. nih.gov

Challenges associated with these direct methods include:

Substrate Scope: Many deoxyfluorination reagents are sensitive, and their effectiveness can be limited by the presence of other functional groups in the substrate. acs.orgnih.gov

Reaction Conditions: Some methods require high temperatures or specialized reagents that can be difficult to implement in automated synthesis modules required for radiopharmaceuticals. nih.govacs.org

Selectivity: Achieving regioselective and stereoselective fluorination at the desired position without affecting other hydroxyl groups on the sugar ring remains a significant hurdle.

Despite these challenges, the development of direct deoxy-radiofluorination techniques is an active area of research, as it promises to simplify the synthesis of ¹⁸F-labeled compounds and broaden the range of accessible PET probes. nih.govthieme-connect.com

Click Chemistry-Based [18F]Fluoroglycosylation Strategies

Click chemistry has emerged as a powerful tool for ¹⁸F-fluoroglycosylation, offering high efficiency and chemoselectivity for the synthesis of complex glycoconjugates. These strategies typically involve a two-step process where a glycosyl donor is first labeled with fluorine-18 and then conjugated to a target molecule via a bioorthogonal reaction. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction used in this context.

A key precursor for these methods is 3,4,6-Tri-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranosyl azide (B81097), which has been identified as a highly convenient starting material for a reliable, three-step, two-pot process that combines ¹⁸F-labeling and glycosylation of alkyne-functionalized molecules. nih.gov This approach facilitates the site-specific radiolabeling of a wide array of molecules, including peptides and inhibitors for various biological targets. nih.govpreprints.org

Application of 2-Deoxy-2-[18F]fluoroglucopyranosyl Azide

One of the most valuable prosthetic groups for these click chemistry applications is 2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide. nih.gov This reagent is typically synthesized from its mannosyl precursor, 3,4,6-tri-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranosyl azide, which undergoes nucleophilic substitution with [¹⁸F]fluoride, yielding the desired acetylated 2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide with high radiochemical yield (RCY) of 71%. preprints.org

This ¹⁸F-labeled glycosyl azide serves as a versatile building block for the radiolabeling of various alkyne-bearing molecules through CuAAC. nih.gov It has been successfully applied to the synthesis of ¹⁸F-glycopeptides, such as RGD peptides for imaging integrin αvβ₃ and neurotensin (B549771) peptoids for imaging neurotensin receptor 1 (NTS1). nih.gov Furthermore, this strategy has been extended to non-peptidic molecules, including subtype-selective ligands for the endothelin receptor (ETAR) and inhibitors for the prostate-specific membrane antigen (PSMA). nih.govpreprints.org In the case of PSMA inhibitors, the resulting 2-[¹⁸F]FGlc-PSMA was produced with a radiochemical yield (RAY) of 19–22% and molar activities ranging from 71 to 136 GBq/μmol. nih.govpreprints.org

| Target Molecule/Class | Precursor | Radiochemical Yield (RAY) | Molar Activity (GBq/µmol) | Total Synthesis Time | Citation |

| Alkyne-bearing amino acids | 2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide | - | - | - | nih.gov |

| [Pra4,F7,P34]NPY peptide | 2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide | 20-25% | 40-70 | 75 min | nih.govpreprints.org |

| PSMA inhibitors | 2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide | 19-22% | 71-136 | - | nih.govpreprints.org |

| Folate | 2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide | - | - | - | nih.govpreprints.org |

Thiol-Reactive ¹⁸F-Glycosylating Reagents

Beyond click chemistry, other chemoselective ligation methods have been developed. A notable example is the use of thiol-reactive ¹⁸F-glycosylating reagents for the site-specific labeling of peptides containing cysteine residues. acs.orgnih.gov The reagent 3,4,6-Tri-O-acetyl-2-deoxy-2-[¹⁸F]fluoroglucopyranosyl Phenylthiosulfonate (Ac₃-[¹⁸F]FGlc-PTS) was specifically designed for this purpose. acs.orgnih.gov

The synthesis of this reagent starts from the accessible 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[¹⁸F]fluoroglucopyranose and involves a three-step pathway that has been optimized to provide Ac₃-[¹⁸F]FGlc-PTS in a radiochemical yield of approximately 33% (decay-corrected) within 90 minutes. acs.orgnih.gov This thiol-reactive agent demonstrates excellent chemoselectivity, reacting efficiently with the thiol group of cysteine under mild conditions to form stable S-glycopeptides. acs.org The method was successfully applied to label the αvβ₃-affine peptide c(RGDfC), achieving high conjugation yields of 95% (decay-corrected). acs.orgnih.gov The entire process, from the preparation of the labeling agent to the final purified ¹⁸F-labeled peptide, was completed in 130 minutes with a decay-uncorrected radiochemical yield of 13%. acs.orgnih.gov

| Reagent | Precursor | Synthesis Time (Reagent) | Radiochemical Yield (Reagent) | Conjugation Yield (c(RGDfC)) | Total Synthesis Time (Labeled Peptide) | Citation |

| Ac₃-[¹⁸F]FGlc-PTS | 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[¹⁸F]fluoroglucopyranose | 90 min | ~33% (decay-corrected) | 95% (decay-corrected) | 130 min | acs.orgnih.govacs.org |

Automation and Optimization of Radiosynthesis Protocols for Research Efficiency

The growing demand for ¹⁸F-labeled compounds, particularly in clinical settings, has driven the automation and optimization of radiosynthesis protocols. researchgate.net Automated synthesis modules are now commonplace, moving away from manual, in-house setups to commercial systems that ensure reproducibility and compliance with Good Manufacturing Practice (GMP). researchgate.net These systems, such as the Anatech RB-86, GE TRACERlab, and Trasis AllInOne, streamline the entire process from fluoride handling to final product purification. researchgate.netrsc.org

Optimization efforts focus on increasing radiochemical yields, shortening synthesis times, and simplifying purification. For the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), a widely used radiotracer, protocols have been refined significantly. One optimization involves using base hydrolysis under controlled temperatures (40-45°C), which, when integrated into a robotic system, reduced the synthesis time to 38 minutes and reproducibly achieved high radiochemical yields of 63 ± 3%. researchgate.net

Purification has also been a key area for optimization. The use of solid-phase extraction (SPE) has allowed for the omission of more time-consuming HPLC purification steps for intermediates like 3,4,6-tri-O-acetyl-2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide. preprints.org Furthermore, the development of combined column systems, such as SCX/Alumina N cartridges, simplifies the final purification of the radiolabeled product, minimizing product loss and ensuring high radiochemical purity (>99%). researchgate.net A comparison of automated platforms for [¹⁸F]AlF radiolabeling showed that both the GE TRACERlab and Trasis AIO systems could produce radioconjugates with >98% purity within 26–35 minutes, demonstrating the efficiency of modern automated procedures. rsc.org

| Radiotracer/Method | Automation Platform | Key Optimization | Synthesis Time | Radiochemical Yield (EOS) | Citation |

| [¹⁸F]FDG | Anatech RB-86 | Optimized base hydrolysis (40-45°C), combined column purification | 38 min | 63 ± 3% | researchgate.net |

| [¹⁸F]AlF-conjugates | GE TRACERlab FX-FN | Automated one-pot labeling, SPE purification | 26-35 min | - | rsc.org |

| [¹⁸F]AlF-conjugates | Trasis AllInOne (AIO) | Automated one-pot labeling, SPE purification | 26-35 min | Generally higher than TRACERlab | rsc.org |

| 2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide | - | Solid-phase extraction (SPE) to omit HPLC | - | - | preprints.org |

Green Chemistry Approaches in Fluoroglycosyl Fluoride Synthesis

The principles of green chemistry, which focus on designing environmentally benign products and processes, are increasingly influencing the synthesis of fluorinated compounds. researchgate.net This involves moving away from hazardous reagents and developing more sustainable and cost-effective methods. dovepress.com Traditional fluorination reactions often use dangerous substances like antimony trifluoride (SbF₃) or hydrogen fluoride (HF). dovepress.com

Recent research has focused on developing greener alternatives. For instance, copper(II) fluoride has been explored as a fluorinating agent for arenes, and although early methods required harsh conditions, they represented a move toward more cost-effective processes compared to the classical Balz–Schiemann reaction. dovepress.com The field of organofluorine chemistry is actively seeking novel, recyclable, and environmentally friendly catalysts and solvents. researchgate.net

A significant advance in green "click chemistry" was recently reported with the development of a safe, low-cost, and eco-friendly method to synthesize sulfonyl fluorides, which are key components in Sulfur-Fluorine Exchange (SuFEx) reactions. sciencedaily.comeurekalert.org This process uses the easily handled reagent SHC5® and potassium fluoride (KF) to convert thiols and disulfides into sulfonyl fluorides, producing only non-toxic salts like NaCl and KCl as byproducts. sciencedaily.comeurekalert.org This method is scalable, safe, and has a minimal environmental impact. eurekalert.org While not a direct synthesis of fluoroglycosyl fluorides, this development exemplifies the application of green chemistry principles to create essential fluorinated building blocks, a trend that is highly relevant to the future synthesis of all fluorinated carbohydrates. sciencedaily.com

Synthesis of Polyfluorinated Carbohydrate Derivatives Including this compound

The synthesis of carbohydrates containing multiple fluorine atoms has garnered significant attention due to the unique properties these compounds exhibit. nih.gov Various methods have been developed for the controlled introduction of fluorine at specific positions. nih.gov

A common strategy for synthesizing 1,2-difluorinated sugars, such as this compound, involves the electrophilic addition of fluorine to glycals. nih.gov The reaction of tri-O-acetyl-d-glucal with elemental fluorine (F₂) produces a mixture of 1,2-difluorinated glucose and mannose derivatives. nih.govacs.org Similarly, reacting 3,4,6-tri-O-acetyl-D-glucal with [¹⁸F]F₂ yields 2-deoxy-2-[¹⁸F]fluoro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl [¹⁸F]fluoride along with its manno-configured isomer. nih.goviaea.org After partial hydrolysis, the desired 2-deoxy-2-[¹⁸F]fluoro-D-glucopyranosyl [¹⁸F]fluoride can be obtained in a radiochemical yield of about 28%. nih.goviaea.org

Other fluorinating agents have also been employed. Xenon difluoride (XeF₂) was investigated as an alternative to F₂, with acetylated 2-deoxy-2-fluoroglucosyl fluoride being the major product. nih.gov Nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST) can also be used. For example, treatment of a mannose derivative with DAST can yield the 2-deoxy-2-fluorinated β-glucosyl fluoride derivative. nih.govacs.org These methods provide access to a range of polyfluorinated carbohydrate derivatives that are valuable as enzyme inhibitors or probes for biochemical studies. nih.gov

| Starting Material | Fluorinating Agent | Product(s) | Yield | Citation |

| Tri-O-acetyl-d-glucal | F₂ | 1,2-difluorinated glucose and mannose derivatives | - | nih.govacs.org |

| 3,4,6-tri-O-acetyl-D-glucal | [¹⁸F]F₂ | 2-deoxy-2-[¹⁸F]fluoro-D-glucopyranosyl [¹⁸F]fluoride | ~28% | nih.goviaea.org |

| Tri-O-acetyl-d-glucal | XeF₂ | Acetylated 2-deoxy-2-fluoroglucosyl fluoride (major) | 91% (total) | nih.gov |

| Peracetylated mannosyl derivative | DAST | 2-deoxy-2-fluorinated β-glucosyl fluoride derivative | 30% | nih.govacs.org |

Mechanistic Probes in Glycosidase Enzymology Using 2 Deoxy 2 Fluoroglucopyranosyl Fluoride

Mechanism-Based Inactivation of Glycosidases

2-Deoxy-2-fluoroglycosyl fluorides represent a significant class of mechanism-based inhibitors for glycosidases. researchgate.netnih.gov Their inhibitory action stems from the formation of a relatively stable glycosyl-enzyme intermediate, which effectively takes the enzyme out of its catalytic cycle. researchgate.netnih.gov The presence of the fluorine atom at the C2 position has a profound effect on the stability of the oxocarbenium ion-like transition state, slowing down both the formation and the hydrolysis of the covalent intermediate. researchgate.net

Formation and Trapping of Glycosyl-Enzyme Intermediates

Retaining glycosidases catalyze the hydrolysis of glycosidic bonds through a double displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. bohrium.com 2-Deoxy-2-fluoroglucopyranosyl fluoride (B91410) is designed to exploit this mechanism. The fluoride at the anomeric position acts as a good leaving group, facilitating the initial nucleophilic attack by an active site carboxylate residue of the enzyme. This results in the formation of a 2-deoxy-2-fluoro-α-D-glucopyranosyl-enzyme intermediate. bohrium.com

The key to the success of this inhibitor lies in the electronic effect of the C2-fluorine substituent. This electron-withdrawing group destabilizes the oxocarbenium ion-like transition state that is necessary for both the formation (glycosylation) and the breakdown (deglycosylation) of the covalent intermediate. researchgate.net However, the effect on the deglycosylation step is much more pronounced, leading to the accumulation of the trapped covalent intermediate. researchgate.netnih.gov This trapped intermediate is sufficiently stable to be studied by various biochemical and biophysical techniques. nih.gov The enzyme's activity can often be recovered, albeit slowly, through hydrolysis of the intermediate or by transglycosylation to a suitable acceptor. researchgate.net

Kinetic Analysis of Enzyme Inactivation with Fluoroglycosyl Fluorides

The inactivation of glycosidases by 2-deoxy-2-fluoroglucopyranosyl fluoride can be characterized by a two-step kinetic model. Initially, a reversible non-covalent enzyme-inhibitor complex (E•I) is formed, which then proceeds to the irreversible formation of the covalent glycosyl-enzyme intermediate (E-I). This process can be described by the following equation:

E + I ⇌ E•I → E-I

The kinetic parameters that define this interaction are the initial binding constant (Ki) and the rate of inactivation (ki). These values have been determined for a variety of glycosidases, demonstrating the broad applicability of this class of inhibitors. For instance, a study on eleven different glycosidases showed that eight were inactivated by their corresponding 2-deoxy-2-fluoro-D-glycosyl fluorides. researchgate.netnih.gov Four of these followed pseudo-first-order kinetics, while the others displayed more complex kinetic behavior. researchgate.netnih.gov

| Enzyme | Inhibitor | Ki (mM) | ki (min-1) |

| Agrobacterium faecalis β-glucosidase | 2'-deoxy-2'-fluorocellobiose | 20 | 0.018 |

Probing Active Site Nucleophiles and Catalytic Mechanisms

A major application of this compound is the identification of the catalytic nucleophile in the active site of retaining glycosidases. By trapping the covalent intermediate, the inhibitor effectively "tags" the specific amino acid residue involved in the catalytic process. nih.gov Subsequent proteolysis of the inactivated enzyme and analysis of the resulting peptides by mass spectrometry allows for the precise identification of the modified residue, which is typically a glutamate or aspartate. nih.gov This method has been successfully employed to identify the active-site nucleophile in numerous β-glycosidases. nih.gov

Specificity and Selectivity of this compound as an Enzyme Inhibitor

The specificity of 2-deoxy-2-fluoroglycosyl fluorides as enzyme inhibitors is a key feature that makes them valuable research tools. The inactivation rate of a particular glycosidase is highly dependent on the stereochemistry of the sugar moiety of the inhibitor, mirroring the substrate specificity of the enzyme. researchgate.netnih.gov For example, a β-glucosidase will be much more effectively inhibited by this compound than by its manno- or galacto-configured counterparts. nih.gov

This specificity was demonstrated in a study where the administration of 2-deoxy-2-fluoro-β-glucosyl fluoride and 2-deoxy-2-fluoro-β-mannosyl fluoride to rats resulted in the inhibition of β-glucosidase and β-mannosidase activity, respectively, without significantly affecting β-galactosidase activity. nih.gov This high degree of selectivity allows for the targeted study of individual glycosidases within complex biological systems.

Structural Biology Insights from Enzyme-Inhibitor Complexes

The stability of the covalent intermediate formed between a glycosidase and this compound makes it an excellent target for structural studies, particularly X-ray crystallography. nih.gov The first crystal structure of a trapped fluoroglycosyl-enzyme intermediate provided unprecedented insights into the catalytic mechanism and the roles of specific active site residues. nih.gov

These structures reveal the precise conformational changes that occur upon substrate binding and the intricate network of hydrogen bonds and other interactions that stabilize the covalent intermediate. For instance, the X-ray structure of Cellulomonas fimi exoglycanase in complex with a trapped fluorocellobiosyl intermediate has provided valuable information about the conformation of the sugar in the covalently bound state and the interactions within the active site. nih.gov Similarly, the crystal structure of Streptomyces coelicolor GlgEI-V279S in complex with 2-deoxy-2,2-difluoro-α-maltosyl fluoride has shed light on key molecular interactions between the substrate and the enzyme prior to nucleophilic attack. nih.gov These structural snapshots are crucial for understanding the catalytic mechanism at an atomic level and for the rational design of more potent and specific inhibitors.

Applications of 2 Deoxy 2 Fluoroglucopyranosyl Fluoride in Glycobiology and Glycochemistry Research

Development of Glycosyl Donors for Complex Carbohydrate Synthesis

2-Deoxy-2-fluoroglucopyranosyl fluoride (B91410) and its derivatives have emerged as important glycosyl donors for the synthesis of complex fluorinated carbohydrates. These donors are instrumental in creating oligosaccharide chains with modified properties, which can be used to study and influence biological systems.

Chemoenzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex glycans. In this context, fluorinated sugar nucleotides derived from compounds related to 2-deoxy-2-fluoroglucopyranosyl fluoride serve as crucial precursors. An effective method for the synthesis of 2-deoxy-2-fluoro-sugar nucleotides involves the electrophilic fluorination of glycals using reagents like Selectfluor, followed by chemoenzymatic transformations. nih.gov

For instance, Uridine 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal), a derivative, has been synthesized and characterized through a chemoenzymatic approach. nih.gov This fluorinated sugar nucleotide has been demonstrated to be a competitive inhibitor of β-1,4-galactosyltransferase, a key enzyme in the synthesis of N-acetyllactosamine units of glycoproteins and glycolipids. nih.gov The inhibitory action of these fluorinated analogs provides insights into the transition state of the glycosyltransferase reaction mechanism. nih.gov

Another chemoenzymatic strategy utilizes a β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase for the synthesis of unnatural Manβ1,4GlcNAc analogues. researchgate.net In this system, the presence of fluorine in the N-acetylglucosamine (GlcNAc) acceptor was found to facilitate the formation of longer β-mannan-like glycans, showcasing the utility of fluorinated building blocks in enzymatic polymerizations. researchgate.net

Below is a table summarizing the inhibitory effects of a fluorinated sugar nucleotide on a key glycosyltransferase:

| Fluorinated Sugar Nucleotide | Target Enzyme | Inhibition Type | Ki Value (µM) |

| Uridine 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal) | β-1,4-galactosyltransferase | Competitive | 149 |

The synthesis of oligosaccharide probes containing 2-deoxy-2-fluoro sugars is essential for studying carbohydrate-processing enzymes and carbohydrate-protein interactions. A significant challenge in this area is achieving stereoselectivity in glycosylation reactions due to the absence of a participating group at the C-2 position.

Several fluorinated oligosaccharides, including 2-deoxy-2-fluoro derivatives of cellobiose, maltose, and maltotriose, have been synthesized by reacting the corresponding glycal peracetates with fluorine or acetyl hypofluorite (B1221730). ubc.ca These reactions provide access to fluorinated oligosaccharides that can be evaluated as glycosidase inhibitors. For example, 2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-cellobioside acts as an inactivator of the exoglucanase from Cellulomonas fimi, while 2-deoxy-2-fluoro-α-maltosyl and α-maltotriosyl fluorides are slow substrates for human pancreatic α-amylase and rabbit muscle glycogen debranching enzyme, respectively. ubc.ca

Recent advancements have focused on developing catalysts and additives to control the stereochemical outcome of glycosylation with 2-deoxy sugar donors. Commercially available phenanthroline has been shown to be an effective additive for the stereoselective synthesis of α-2-deoxy glycosides from 2-deoxy glycosyl chlorides and various alcohol and phenol nucleophiles. nih.gov This method provides efficient access to a range of α-2-deoxy glycosides in high yields and with good stereoselectivity. nih.gov

The synthesis of 2''-deoxy-2''-fluoro-adenophostin A, a potent agonist of the inositol 1,4,5-trisphosphate receptor, highlights the importance of stereoselective glycosylation. researchgate.net The key steps in its synthesis include the formation of a 2-deoxy-2-fluoroglycosyl donor through electrophilic fluorination of tri-O-acetylglucal and its subsequent stereoselective glycosylation with an adenosine derivative, achieving excellent α-stereoselectivity. researchgate.net

Creation of Fluorinated Glycosides for Probing Biological Systems

Fluorinated glycosides derived from this compound are invaluable tools for investigating a variety of biological systems. The fluorine atom can serve as a sensitive reporter for NMR studies and can modulate the chemical reactivity of the glycoside, making it a powerful probe.

Glycoprotein processing involves a series of enzymatic modifications of oligosaccharide chains on proteins, which are crucial for their proper folding, stability, and function. 2-Deoxy-2-fluoro-D-glycosyl fluorides represent a class of mechanism-based inhibitors that have been instrumental in studying the enzymes involved in this pathway. nih.gov

These compounds function by trapping a covalent glycosyl-enzyme intermediate. nih.gov The high stability of the C-F bond dramatically slows down the hydrolysis of this intermediate, leading to its accumulation and the effective inactivation of the enzyme. nih.gov This allows for the identification and characterization of glycosidases involved in glycoprotein processing. A study involving eleven different glycosidases demonstrated that eight were inactivated by their corresponding 2-deoxy-2-fluoro-D-glycosyl fluorides, highlighting the broad applicability of this approach. nih.gov The specificity of these inhibitors mirrors the substrate specificities of the target enzymes, making them highly selective tools for research. nih.gov

Carbohydrate-lectin interactions are fundamental to many biological recognition events, including cell adhesion, signaling, and immune responses. Fluorinated carbohydrate analogs are powerful probes for studying these interactions due to the favorable NMR properties of the fluorine-19 nucleus.

The presence of a 19F atom allows for the use of 19F NMR spectroscopy to investigate sugar-lectin interactions. mdpi.com This technique offers a wide chemical shift range and high sensitivity, making it possible to detect binding events even with weak affinities. Notably, 19F saturation transfer difference (STD) NMR has been shown to have enhanced sensitivity for detecting the binding of fluorinated glucose derivatives to lectins such as Concanavalin A. mdpi.com By systematically replacing hydroxyl groups with fluorine, researchers can map the specific hydroxyl groups that are crucial for binding to a particular lectin.

Design of Analogs for Modulating Glycometabolism Pathways

Glycometabolism, the network of pathways involved in the synthesis and breakdown of carbohydrates, is central to cellular energy production and biosynthesis. Analogs of this compound have been designed to modulate key enzymes in these pathways, providing insights into their regulation and potential therapeutic targets.

Fluorinated derivatives of 2-deoxy-D-glucose (2-DG), such as 2-deoxy-2-fluoro-D-glucose (2-FG), have been synthesized and evaluated for their ability to inhibit glycolysis, a hallmark of many cancer cells. mdpi.com Like 2-DG, 2-FG is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. mdpi.com This phosphorylated product cannot be further metabolized and accumulates in the cell, leading to the inhibition of hexokinase and downstream glycolytic enzymes. mdpi.com

In vitro studies on glioblastoma multiforme (GBM) cells have shown that fluorinated 2-DG derivatives exhibit potent cytotoxic effects, with lower IC50 values compared to the non-fluorinated parent compound. mdpi.com These effects are often more pronounced under hypoxic conditions, which are characteristic of the tumor microenvironment. mdpi.com Enzymatic assays have confirmed that halogenated derivatives of 2-DG are more effective inhibitors of hexokinase II than 2-DG itself. mdpi.com

The table below presents the cytotoxic activity of 2-deoxy-2-fluoro-D-glucose (2-FG) in two different glioblastoma cell lines.

| Compound | Cell Line | IC50 (mM) |

| 2-deoxy-2-fluoro-D-glucose (2-FG) | U-251 | ~5 |

| 2-deoxy-2-fluoro-D-glucose (2-FG) | U-87 | ~5 |

Furthermore, the radioisotope-labeled version, [18F]-2-deoxy-2-fluoro-D-glucose ([18F]FDG), is widely used in positron emission tomography (PET) to visualize and quantify glucose uptake in tissues, which has applications in oncology, neurology, and cardiology. frontiersin.org In plant biology, [18F]FDG has been used as a tracer to study photoassimilate translocation, carbon allocation, and glycoside biosynthesis, providing a deeper understanding of plant glycometabolism. frontiersin.org

Glycogen Phosphorylase Inhibition Studies

This compound has been identified as a significant inhibitor of glycogen phosphorylase, a key enzyme in glycogenolysis that mobilizes glucose by breaking down glycogen. Research has demonstrated that the alpha-anomer of this compound, 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride, is a particularly potent inhibitor of muscle glycogen phosphorylase b.

Studies have shown its inhibitory capacity to be substantially greater than that of glucose itself. Specifically, 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride was found to inhibit muscle phosphorylase b approximately 10-fold more effectively than glucose researchgate.net. This enhanced inhibition highlights the compound's potential as a tool for studying the regulatory mechanisms of glycogen metabolism.

Further investigations using a gel-filtered liver extract provided quantitative data on its efficacy. In this system, a 0.6 mM concentration of 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride was sufficient to produce the same level of accelerated inactivation of phosphorylase a as a 10 mM concentration of glucose researchgate.net. This indicates a significantly higher potency for the fluorinated analogue in modulating the enzyme's activity. The binding of such inhibitors can stabilize the enzyme in an inactive conformation, thereby preventing the breakdown of glycogen.

Table 1: Comparative Inhibition of Glycogen Phosphorylase

| Compound | Target Enzyme | Relative Potency vs. Glucose | Effective Concentration for Inactivation |

|---|---|---|---|

| 2-Deoxy-2-fluoro-α-D-glucopyranosyl fluoride | Muscle Phosphorylase b | 10-fold greater | 0.6 mM |

| Glucose | Muscle Phosphorylase b | Baseline | 10.0 mM |

These findings underscore the utility of this compound as a specific and powerful tool for researchers investigating the intricate pathways of glycogen storage and breakdown. Its ability to effectively inactivate glycogen phosphorylase at low concentrations allows for precise manipulation of this pathway in experimental settings.

Studies on Glycolysis Inhibition in Cellular Models

While fluorinated glucose analogs like 2-deoxy-2-fluoro-D-glucose (FDG) and 2-deoxy-D-glucose (2-DG) are well-documented inhibitors of glycolysis, specific research detailing the direct role of this compound in the inhibition of glycolysis in cellular models is not extensively present in the current scientific literature. The primary application of this compound reported in research is as a mechanism-based inhibitor for glycosidases and glycogen phosphorylase, where it forms a stable glycosyl-enzyme intermediate, rather than as a direct inhibitor of the glycolytic pathway.

The established mechanism for glycolysis inhibition by compounds like 2-DG involves cellular uptake, phosphorylation by hexokinase, and the subsequent intracellular accumulation of the phosphate form (e.g., 2-deoxy-D-glucose-6-phosphate), which cannot be further metabolized by phosphoglucose isomerase. This accumulation inhibits key enzymes in the glycolytic pathway. However, dedicated studies to confirm a similar mechanism or to quantify the inhibitory effect of this compound on glycolysis in cellular systems have not been a primary focus of the available research.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Deoxy 2 Fluoroglucopyranosyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of fluorinated carbohydrates. nih.gov It provides a wealth of information regarding the atomic arrangement, conformation, and dynamic behavior of 2-Deoxy-2-fluoroglucopyranosyl fluoride (B91410) in solution.

¹⁹F NMR for Fluorine Environment Analysis and Interaction Studies

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, which results in a sensitivity comparable to that of protons (¹H). nih.gov This makes ¹⁹F NMR a particularly powerful tool for studying fluorinated compounds like 2-Deoxy-2-fluoroglucopyranosyl fluoride.

One of the key advantages of ¹⁹F NMR is its wide chemical shift range, which minimizes the signal overlap that can be problematic in ¹H NMR spectra of carbohydrates. nih.govhuji.ac.il This clarity allows for the distinct observation of signals from different fluorine environments, such as those in the α and β anomers of this compound. huji.ac.il The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing valuable information about intermolecular interactions. Changes in the ¹⁹F chemical shift upon binding to a protein, for instance, can indicate the proximity of the fluorine atom to different amino acid residues within the binding site. acs.orgunimib.it

In interaction studies, ¹⁹F NMR can be used to monitor binding events and determine binding affinities. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR, adapted for ¹⁹F observation, allow for the efficient screening of fluorinated sugars for their interaction with receptors like lectins. nih.gov This approach provides a simplified, background-free spectrum that can reveal the anomeric preference of binding. nih.govresearchgate.net Furthermore, ¹⁹F NMR has been employed in in vivo studies to track the metabolism of 2-deoxy-2-fluoro-D-glucose (FDG), a related compound, providing insights into its uptake and conversion to various metabolites in different tissues. nih.govresearchgate.netnih.gov

Table 1: Representative ¹⁹F NMR Chemical Shift Data

| Compound/Metabolite | Chemical Shift (ppm) Reference | Tissue/Solvent |

|---|---|---|

| 2-Deoxy-2-fluoro-D-glucose (FDG) | Varies | In vivo (mouse) |

| FDG-6-phosphate | Varies | In vivo (rat) researchgate.netresearchgate.net |

| 2-Deoxy-2-fluoro-D-mannose (FDM) | Varies | In vivo (mouse) nih.gov |

Note: Chemical shifts are highly dependent on the specific experimental conditions, including the solvent, temperature, and reference standard used.

¹H and ¹³C NMR for Conformational and Linkage Analysis

¹H NMR spectroscopy allows for the determination of the relative stereochemistry of the sugar ring through the analysis of proton-proton coupling constants (J-couplings). The magnitude of these coupling constants is related to the dihedral angles between adjacent protons, which in turn defines the chair or boat conformation of the pyranose ring. researchgate.net For fluorinated carbohydrates, heteronuclear coupling between protons and the fluorine nucleus (¹H-¹⁹F coupling) provides additional structural constraints. huji.ac.il

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local environment, including the presence of the electron-withdrawing fluorine atom. This can be useful in confirming the position of fluorination and in analyzing the anomeric configuration.

Together, ¹H and ¹³C NMR data are crucial for:

Confirming the identity and purity of synthesized this compound.

Determining the anomeric configuration (α or β) of the glycosidic linkage.

Elucidating the preferred conformation of the pyranose ring in solution. rsc.org Studies have shown that fluorination generally does not cause significant distortion of the pyranose conformation. nih.gov

Analyzing the structure of metabolites derived from this compound. frontiersin.org

Mass Spectrometry for Intermediate Identification and Glycosyl-Enzyme Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the study of this compound, MS is particularly valuable for identifying reaction intermediates and characterizing the covalent adducts formed between the inhibitor and glycosidase enzymes. researchgate.netnih.gov

When this compound acts as a mechanism-based inhibitor, it forms a covalent bond with a nucleophilic residue in the enzyme's active site, resulting in a stable glycosyl-enzyme intermediate. researchgate.netnih.gov Mass spectrometry can be used to detect this intermediate and confirm its covalent nature. By measuring the mass of the intact protein before and after incubation with the inhibitor, the mass of the covalently attached sugar moiety can be determined.

Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to transfer the large protein-inhibitor complexes into the gas phase for MS analysis. Tandem mass spectrometry (MS/MS) can then be employed to fragment the complex, providing information about the site of covalent modification on the enzyme and the structure of the attached inhibitor. This approach has been instrumental in elucidating the mechanism of action of various glycosidase inhibitors. acs.orgmdpi.comnih.govresearchgate.net

X-ray Crystallography of Fluorinated Carbohydrate-Enzyme Complexes

X-ray crystallography is a technique that provides a three-dimensional, atomic-resolution structure of a molecule in its crystalline state. mdpi.com For the study of this compound, X-ray crystallography of its complex with a target enzyme offers unparalleled insights into the molecular basis of their interaction. rsc.org

For mechanism-based inhibitors like this compound, X-ray crystallography can provide a static snapshot of the covalent glycosyl-enzyme intermediate. This allows for the direct observation of the covalent bond between the anomeric carbon of the sugar and the nucleophilic amino acid residue of the enzyme. Such structures are invaluable for understanding the catalytic mechanism of the enzyme and the molecular details of its inactivation. rsc.org

Table 2: Key Research Findings from Crystallographic Studies

| Enzyme | Ligand | Key Observation |

|---|---|---|

| Heptosyltransferase WaaC | ADP-2F-heptose | C–F···C=O interaction involving the Gly263/Thr262 linkage. rsc.org |

These crystallographic studies provide a detailed structural framework for understanding the function and inhibition of glycosidases, guiding the design of new and more potent inhibitors.

Computational Chemistry and Molecular Modeling in Understanding 2 Deoxy 2 Fluoroglucopyranosyl Fluoride Interactions

Quantum Mechanical Calculations for Understanding Fluorine's Electronic Effects

Quantum mechanical (QM) calculations are crucial for understanding the subtle yet powerful electronic effects that the fluorine atom imparts to the 2-Deoxy-2-fluoroglucopyranosyl fluoride (B91410) molecule. The introduction of fluorine, the most electronegative element, at the C-2 position dramatically alters the electronic distribution within the sugar ring.

Key electronic effects of fluorine substitution elucidated by QM methods include:

High Electronegativity: Fluorine's strong electron-withdrawing nature creates a significant dipole moment, influencing the molecule's electrostatic interactions with its environment. This can alter the acidity of nearby hydroxyl groups and affect hydrogen bonding patterns.

Gauche Effect: The preference for a gauche conformation when fluorine is adjacent to an oxygen atom, a phenomenon well-studied by QM, influences the conformational stability of the pyranose ring.

Minimal Steric Impact: Despite its high electronegativity, the fluorine atom is relatively small, comparable in size to a hydrogen atom. This means it can replace a hydroxyl group with minimal steric disruption, allowing the fluorinated sugar to be accepted into enzyme active sites designed for the natural substrate iu.edu.

Modulation of Stereoelectronic Properties: Fluorination is known to affect stereoelectronic properties, which can, in turn, modulate the biological function of the molecule researchgate.net. QM calculations can quantify these effects, such as the anomeric effect, which is critical for the stability and reactivity of the glycosidic bond.

Pseudo-Hydrogen Bonding: The highly polarized C-F bond can participate in weak non-covalent interactions, sometimes referred to as pseudo-hydrogen bonds (e.g., C-F···H-O), which can contribute to the stability of the enzyme-inhibitor complex iu.edu.

These calculations provide a fundamental understanding of how the C-2 fluorine atom destabilizes the transition state for glycosidic bond cleavage, a key factor in the inhibitory mechanism of this compound class.

| Property Influenced by Fluorine | Description | Computational Insight |

| Electronegativity | Strong electron-withdrawing effect alters charge distribution. | QM calculations map electrostatic potential surfaces. |

| Steric Size | Minimal size allows it to mimic a hydroxyl group's space. | Molecular mechanics and QM confirm low steric hindrance. |

| Stereoelectronics | Influences conformational preferences (e.g., gauche effect). | QM calculations determine conformational energies. |

| Bonding | Can participate in weak C-F···H-O interactions. | Analysis of electron density can identify weak interactions. |

Molecular Dynamics Simulations of Enzyme-Substrate/Inhibitor Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how 2-Deoxy-2-fluoroglucopyranosyl fluoride interacts with enzymes, particularly glycosidases, over time. These simulations model the physical movements of atoms and molecules, providing insights that static models cannot.

2-Deoxy-2-fluoroglycosyl fluorides are a class of mechanism-based inhibitors that function by trapping a covalent glycosyl-enzyme intermediate nih.govresearchgate.net. MD simulations are instrumental in understanding this process by:

Visualizing the Binding Process: Simulations can track the inhibitor as it enters the enzyme's active site and settles into a binding pose.

Mapping Interaction Networks: They reveal the complex network of hydrogen bonds, and other non-covalent interactions between the inhibitor and amino acid residues in the active site that stabilize the initial complex mdpi.com.

Simulating the Covalent Intermediate: MD simulations can be used to study the stability of the fluoroglycosyl-enzyme intermediate. The slow rate of hydrolysis of this intermediate, which leads to enzyme inactivation, can be rationalized by observing its conformational stability and the high energy barrier for the subsequent hydrolysis step within the simulated active site environment nih.govresearchgate.net.

Assessing Conformational Changes: Both the inhibitor and the enzyme can undergo conformational changes upon binding. MD simulations capture this induced fit process, showing how the enzyme might adjust to accommodate the inhibitor.

By analyzing trajectories from MD simulations, researchers can calculate key parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the enzyme-inhibitor complex nih.gov.

| Simulation Technique | Application for this compound | Key Insights |

| Molecular Dynamics (MD) | Simulating the time-evolution of the enzyme-inhibitor complex. | Dynamic stability, conformational changes, solvent effects. |

| Trajectory Analysis (RMSD, RMSF) | Quantifying the stability and flexibility of the complex over time. | Identification of stable binding modes and flexible regions. |

Docking Studies to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. For this compound, docking studies are a valuable first step in understanding its interaction with target glycosidases or other carbohydrate-binding proteins like hexokinase mdpi.com.

The process involves placing the inhibitor into the enzyme's active site in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. These studies can:

Predict Binding Conformation: Docking can determine the most likely three-dimensional arrangement of the inhibitor within the active site.

Identify Key Interactions: It highlights specific interactions, such as hydrogen bonds and van der Waals contacts, between the inhibitor and the enzyme's amino acid residues that are crucial for binding.

Estimate Binding Affinity: Scoring functions provide a numerical value, often in the form of binding energy (e.g., kcal/mol), that allows for a comparison of the binding strength of different inhibitors or comparison with the natural substrate mdpi.commdpi.com. For example, docking studies on related fluorinated compounds like 2-fluoro-D-glucose (2-FG) have been used to compare their binding affinity to enzymes like hexokinase relative to the natural substrate, glucose mdpi.com.

Guide Further Research: The predictions from docking studies can inform site-directed mutagenesis experiments to verify the importance of specific residues or guide the design of more potent inhibitors.

While docking provides a static snapshot of the binding event, it is a computationally efficient method that is often used as a precursor to more intensive calculations like MD simulations mdpi.com.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Radiolabeling Strategies for Enhanced Efficiency

The synthesis of 2-Deoxy-2-fluoroglucopyranosyl fluoride (B91410) and its isotopologues, particularly the radiolabeled [¹⁸F] version, is critical for its application in research and diagnostics. Early methods involved the reaction of glycals with elemental fluorine (F₂) or reagents like trifluoromethyl hypofluorite (B1221730) (CF₃OF). nih.gov For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with F₂ yields a mixture of 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride and its β-D-manno isomer. osti.gov

Modern strategies are focused on improving yield, stereoselectivity, and efficiency. The use of deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) on suitably protected mannose derivatives has been explored. nih.gov Another approach involves the electrophilic fluorination of glycals with reagents like Selectfluor, which can be followed by chemo-enzymatic transformations to produce fluorinated sugar nucleotides. nih.gov

For radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide essential for Positron Emission Tomography (PET), both electrophilic and nucleophilic fluorination methods have been developed. snmmi.orgresearchgate.net Early syntheses of [¹⁸F]2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG) utilized the reaction of [¹⁸F]F₂ with triacetyl-D-glucal. snmmi.orgnih.gov However, nucleophilic substitution reactions using anhydrous [¹⁸F]fluoride are now more common due to higher specific activity. researchgate.netresearchgate.net These methods often involve the reaction of [¹⁸F]fluoride with a precursor molecule, such as a mannose triflate, followed by hydrolysis to yield [¹⁸F]FDG. researchgate.net Ongoing research aims to automate these processes and increase radiochemical yields for clinical and preclinical applications. nih.gov

Table 1: Comparison of Synthetic Routes for Fluorinated Glucopyranosyl Fluorides

| Starting Material | Fluorinating Agent | Key Products | Noteworthy Aspects |

|---|---|---|---|

| 3,4,6-tri-O-acetyl-D-glucal | F₂ | 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride and 2-deoxy-2-fluoro-β-D-mannopyranosyl fluoride | Early electrophilic fluorination method. osti.gov |

| Protected Mannose Derivative | DAST | 2-deoxy-2-fluorinated β-glucosyl fluoride derivative | SN2 reaction with inversion of configuration. nih.gov |

| Glycals | Selectfluor | 2-deoxy-2-fluoro-sugar nucleotides | Chemo-enzymatic approach for producing probes for glycosyltransferases. nih.gov |

| Triacetyl-D-glucal | [¹⁸F]F₂ or Acetyl [¹⁸F]hypofluorite | [¹⁸F]2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG) | Electrophilic radiolabeling for PET applications. snmmi.orgnih.gov |

| Mannose triflate precursor | Anhydrous [¹⁸F]fluoride | [¹⁸F]2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG) | Nucleophilic substitution method, widely used for high specific activity. researchgate.net |

Engineering of Glycosidase and Glycosyltransferase Enzymes using Fluorinated Probes

2-Deoxy-2-fluoroglucopyranosyl fluoride and related compounds are powerful tools for studying and engineering carbohydrate-processing enzymes like glycosidases and glycosyltransferases. They function as mechanism-based inhibitors, which are invaluable for elucidating enzyme mechanisms and active site architecture. nih.govresearchgate.net

For retaining glycosidases, which operate via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, 2-deoxy-2-fluoro-D-glycosyl fluorides act by trapping this intermediate. nih.govresearchgate.net The fluorine atom at the C-2 position destabilizes the transition state for the hydrolysis of the intermediate, leading to its accumulation and effective inactivation of the enzyme. nih.govresearchgate.net This strategy has been successfully applied to a range of glycosidases, demonstrating high specificity that mirrors the enzyme's natural substrate preferences. nih.gov This allows for the identification and characterization of these enzymes in complex biological systems.

In the study of glycosyltransferases, fluorinated sugar nucleotides serve as effective mechanistic probes. nih.gov For example, chemo-enzymatically synthesized 2-deoxy-2-fluoro-sugar nucleotides have been shown to act as competitive inhibitors of fucosyltransferases and sialyltransferases. nih.gov These probes bind tightly to the enzyme's active site, allowing for detailed kinetic and structural studies. nih.gov The unique NMR properties of the ¹⁹F nucleus can also be exploited to study protein-carbohydrate binding events at a molecular level. mdpi.comacs.org By systematically replacing hydroxyl groups with fluorine, researchers can dissect the contribution of individual hydrogen bonds to binding affinity and catalysis, providing a roadmap for engineering enzymes with altered substrate specificity or catalytic activity. acs.orgnih.gov

Integration with Advanced Imaging Modalities for Pre-clinical Research Tools

The integration of this compound derivatives with advanced imaging modalities, primarily Positron Emission Tomography (PET), has revolutionized preclinical and clinical research. The most prominent example is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog where the hydroxyl group at the C-2 position is replaced with the positron-emitting isotope fluorine-18. wikipedia.orgnih.gov

[¹⁸F]FDG is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to form [¹⁸F]FDG-6-phosphate. snmmi.orgwikipedia.org Due to the fluorine substitution, this phosphorylated product cannot be further metabolized in the glycolytic pathway and is effectively trapped within the cell. snmmi.org The accumulation of [¹⁸F]FDG-6-phosphate in tissues with high glucose uptake, such as tumors, the brain, and the heart, allows for their visualization and quantification using PET. nih.govwikipedia.org

This principle is the foundation of FDG-PET imaging, a cornerstone of modern oncology for cancer diagnosis, staging, and monitoring treatment response. wikipedia.orgwikipedia.org In neuroscience, FDG-PET is used to measure regional cerebral glucose metabolism, providing insights into brain function and aiding in the diagnosis of neurodegenerative diseases like Alzheimer's. wikipedia.orgwikipedia.org Fluorinated glucose analogs are also being developed as probes for ¹⁹F Magnetic Resonance Imaging (MRI) to noninvasively map glucose metabolism. nih.gov For instance, 2-fluoro-2-deoxy-D-glucose (2-FDG) can be used to image the glycolytic pathway, while 3-fluoro-3-deoxy-D-glucose (3-FDG) can track the aldose reductase sorbitol pathway. nih.gov These advanced imaging tools provide unparalleled opportunities to study metabolic processes in vivo, accelerating drug development and our understanding of disease.

Table 2: Applications of Fluorinated Glucose Analogs in Advanced Imaging

| Compound | Imaging Modality | Mechanism of Action | Primary Research/Clinical Application |

|---|---|---|---|

| 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) | PET | Transported by GLUTs, phosphorylated by hexokinase, and trapped intracellularly as [¹⁸F]FDG-6-phosphate. snmmi.org | Oncology (tumor detection, staging), neurology (brain metabolism, dementia), cardiology (myocardial viability). wikipedia.orgwikipedia.org |

| 2-fluoro-2-deoxy-D-glucose (2-FDG) | ¹⁹F MRI | Metabolized to 2-FDG-6-phosphate, allowing imaging of the glycolytic pathway. nih.gov | Noninvasive monitoring of glucose utilization in tissues like the brain and heart. nih.gov |

| 3-fluoro-3-deoxy-D-glucose (3-FDG) | ¹⁹F MRI | Metabolized to 3-fluoro-3-deoxy-D-sorbitol, enabling imaging of the aldose reductase sorbitol pathway. nih.gov | Studying aldose reductase activity, particularly in the brain and lens. nih.gov |

Development of Fluorinated Glycoconjugates for Targeted Biochemical Research

Fluorinated glycoconjugates are emerging as sophisticated tools for targeted biochemical research, enabling detailed studies of carbohydrate-mediated biological processes. acs.org By incorporating fluorinated sugars like this compound into larger glycans, glycolipids, or glycoproteins, researchers can create unique probes to investigate protein-carbohydrate interactions, modulate metabolic stability, and develop novel therapeutic agents. mdpi.combohrium.com

The strategic replacement of a hydroxyl group with fluorine, an isosteric mimic, allows for the precise dissection of hydrogen bonding networks that govern molecular recognition events. nih.gov Since fluorine is a weak hydrogen bond acceptor and cannot act as a donor, this substitution can reveal the critical roles of specific hydroxyl groups in binding to proteins such as lectins and antibodies. bohrium.comrsc.org This approach has been used to study the interaction between the cholera toxin and its ganglioside GM1 receptor, providing clear evidence for the importance of specific hydrogen bonds. acs.org

Furthermore, fluorination can enhance the metabolic stability of glycoconjugates by making them resistant to enzymatic degradation by glycosidases. acs.org This property is particularly valuable in the development of carbohydrate-based drugs and vaccines, where poor pharmacokinetic profiles can be a major limitation. mdpi.com Fluorescently labeled glycoconjugates, where a fluorophore is attached to the sugar, provide a means to monitor carbohydrate-mediated interactions and map the distribution of glycans within cells using fluorescence microscopy. researchgate.net The development of synthetic methodologies to construct well-defined fluoroglycoproteins and other glycoconjugates is an active area of research, promising to deliver a new generation of probes for exploring the complex world of glycobiology. acs.orgcas.cz

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Deoxy-2-fluoroglucopyranosyl fluoride with high yield?

- Methodological Answer : The synthesis typically involves fluorination at the C-2 position using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Protecting groups (e.g., acetyl or phthalimido) are critical to prevent side reactions. For example, 3,4,6-tri-O-acetyl protection (as seen in structurally similar compounds) enhances regioselectivity during fluorination . Reaction temperatures should be maintained below −20°C to minimize decomposition. Purification via silica gel chromatography or recrystallization in ethanol/water mixtures ensures high purity.

Q. Which spectroscopic techniques are most effective for structural confirmation of 2-Deoxy-2-fluoroglucosyl derivatives?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution (δ ~ -200 to -220 ppm for C-2 fluorides). and NMR identify anomeric configuration (α/β) via coupling constants ( ~ 50–55 Hz for α-anomers) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight, with fragmentation patterns distinguishing fluorinated analogs from non-fluorinated precursors .

Q. How does the C-2 fluorine substituent influence the compound’s stability in aqueous solutions?

- Methodological Answer : Fluorine’s electronegativity reduces hydrolysis rates compared to hydroxyl or other halogens. Stability studies in buffered solutions (pH 4–7) at 25–37°C show extended half-life (>24 hours) via HPLC monitoring. Decomposition pathways involve slow hydrolysis to 2-deoxyglucose derivatives, accelerated under acidic or enzymatic conditions .

Advanced Research Questions

Q. How can conflicting data on the glycosylation reactivity of this compound be resolved?

- Methodological Answer : Discrepancies often arise from differences in leaving-group activation or solvent polarity. Kinetic studies using NMR to monitor glycosylation rates in polar aprotic solvents (e.g., acetonitrile) vs. non-polar solvents (e.g., toluene) reveal solvent-dependent mechanisms. For example, low dielectric solvents favor SN1 pathways, while polar solvents promote SN2 transitions . Comparative studies with non-fluorinated analogs (e.g., 2-deoxyglucose) further isolate fluorine’s electronic effects .

Q. What strategies address challenges in enzymatic assays involving fluorinated carbohydrate analogs?

- Methodological Answer : Fluorine’s steric and electronic properties can inhibit glycosidases or glycosyltransferases. Assay optimization includes:

- Substrate Engineering : Use fluorinated disaccharides (e.g., 3-deoxy-3-fluorosucrose analogs) to probe enzyme specificity .

- Kinetic Isotope Effects (KIEs) : Compare values for fluorinated vs. natural substrates to identify rate-limiting steps .

- Molecular Dynamics Simulations : Model fluorine’s impact on enzyme active-site interactions, such as hydrogen-bond disruption .

Q. How do fluorinated derivatives affect contradictory results in metabolic flux studies?

- Methodological Answer : Fluorine’s mimicry of hydroxyl groups can perturb metabolic pathways. Resolve contradictions by:

- Isotopic Labeling : Combine -radiolabeling with LC-MS to track incorporation into glycolytic intermediates .

- Control Experiments : Compare fluorinated analogs with 2-deoxy-D-glucose (a known glycolysis inhibitor) to distinguish transport vs. metabolic inhibition .

Data Contradiction and Mechanistic Analysis

Q. Why do studies report varying cytotoxicity levels for 2-Deoxy-2-fluoroglucopyranosyl derivatives?

- Methodological Answer : Discrepancies stem from cell-line specificity or impurity profiles. Standardize assays using:

- Purity Validation : ≥98% purity via HPLC-ELSD (evaporative light scattering detection) to exclude cytotoxic byproducts .

- Dose-Response Curves : Test multiple concentrations (1–100 µM) across cancer (HeLa, MCF-7) and non-cancerous (HEK293) cell lines .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining clarifies mechanism (e.g., necrosis vs. apoptosis) .

Q. What experimental designs reconcile conflicting hydrolysis rates reported for fluorinated glycosides?

- Methodological Answer : Variations arise from pH, temperature, or buffer composition. Use:

- pH-Stat Titration : Monitor real-time fluoride release under controlled pH (4.0–7.4) .

- Arrhenius Analysis : Calculate activation energy () across temperatures (20–50°C) to identify rate-limiting steps .

- Comparative Hydrolysis : Parallel experiments with non-fluorinated analogs isolate fluorine’s inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。